6-Fluoro-4-oxochroman-8-carbonitrile
Description
Properties
IUPAC Name |
6-fluoro-4-oxo-2,3-dihydrochromene-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-6(5-12)10-8(4-7)9(13)1-2-14-10/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYRCDDEWIGISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2C1=O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744313 | |
| Record name | 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260018-13-0 | |
| Record name | 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation and Esterification of Fluorochromene Intermediates
A widely documented approach involves starting from 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid , which undergoes hydrogenation using a 10% Pd/C catalyst at room temperature and normal pressure to yield 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid . This intermediate is then esterified with lower alcohols (methanol, ethanol, propanol) in the presence of strong acids such as HCl or H2SO4 to form corresponding esters like methyl or ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate.
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| Hydrogenation | 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, 10% Pd/C, RT, 1 atm H2 | 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | Selective hydrogenation of double bond |
| Esterification | Acid + MeOH (or EtOH), HCl or H2SO4, reflux | Methyl (or ethyl) 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | Acid catalyzed esterification |
Reduction and Oxidation to Form Aldehyde Intermediate
The ester is then reduced using sodium dihydro-bis(2-methoxyethoxy)aluminate (vitride) in a toluene/benzene mixture to yield the corresponding alcohol, (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol . This alcohol is subsequently oxidized with oxalyl chloride in a dichloromethane/dimethyl sulfoxide mixture at low temperature (-60°C) to afford 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde .
| Step | Reagents/Conditions | Product | Challenges |
|---|---|---|---|
| Reduction | Sodium dihydro-bis(2-methoxyethoxy)aluminate, toluene/benzene | (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol | Side product formation (alcohol impurity) |
| Oxidation | Oxalyl chloride, DCM/DMSO, -60°C | 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | Requires strict temperature control |
Formation of 6-Fluoro-4-oxochroman-8-carbonitrile
While the above steps focus on intermediates, the formation of the 8-carbonitrile group typically involves further functional group transformations such as nucleophilic substitution or cyanation reactions on the chroman ring system, often requiring specialized reagents and conditions. However, detailed procedures specific to the nitrile introduction on the 8-position of the chroman ring are less commonly disclosed explicitly in literature and patents. The synthetic strategy often involves:
- Functionalization of the chroman ring at position 8 via halogenation or activation.
- Subsequent nucleophilic substitution with cyanide sources (e.g., KCN, NaCN) under controlled conditions.
Research Findings and Optimization
Yield and Purity Challenges
The patent literature highlights challenges in the reduction step using vitride, where significant amounts of the corresponding alcohol impurity form, reducing the yield and purity of the aldehyde intermediate. Modifications in reaction conditions, such as solvent choice, temperature, and reagent stoichiometry, have been explored to improve selectivity and yield.
Reaction Conditions Impact
- Esterification yields are influenced by the choice of alcohol and acid catalyst.
- Hydrogenation requires mild conditions to avoid over-reduction.
- Oxidation with oxalyl chloride demands low temperatures to prevent decomposition.
Alternative Metal-Free Synthetic Methods
Recent research explores metal-free radical annulation methods for synthesizing chroman-4-one derivatives, which could be adapted for fluorinated analogs. For example, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids under ammonium persulfate oxidant in DMSO at 60-70°C has been shown to efficiently produce carbamoylated chroman-4-ones with moderate to good yields.
| Parameter | Optimal Conditions | Observations |
|---|---|---|
| Oxidant | (NH4)2S2O8 | Best solubility and yield in DMSO |
| Solvent | DMSO | Other solvents ineffective |
| Temperature | 60-70°C | Lower or higher temperatures reduce yield |
| Atmosphere | Nitrogen | Open air reduces yield |
This metal-free approach avoids heavy metal catalysts and could be adapted for fluorinated substrates, providing a greener alternative.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents | Yield/Notes |
|---|---|---|---|
| Hydrogenation | Pd/C catalyst, RT, 1 atm H2 | 6-fluoro-4-oxo-4H-chromene acid | High selectivity for dihydro intermediate |
| Esterification | Alcohol (MeOH/EtOH), HCl or H2SO4, reflux | Acid intermediate | Efficient ester formation |
| Reduction | Sodium dihydro-bis(2-methoxyethoxy)aluminate | Ester intermediate | Side alcohol impurity formation, yield issues |
| Oxidation | Oxalyl chloride, DCM/DMSO, -60°C | Alcohol intermediate | Requires careful temperature control |
| Radical Annulation (Alt) | (NH4)2S2O8, DMSO, 60-70°C, N2 atmosphere | 2-(allyloxy)arylaldehydes, oxamic acids | Metal-free, moderate to good yields |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-oxochroman-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
6-Fluoro-4-oxochroman-8-carbonitrile and its derivatives have garnered attention for their pharmacological properties. The compound is structurally related to several bioactive molecules, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that compounds with the chromanone structure exhibit antimicrobial activity. For instance, derivatives of 8-hydroxyquinoline, which share structural similarities with 6-fluoro-4-oxochroman-8-carbonitrile, have shown effectiveness against various bacterial strains, including E. coli and S. aureus . This suggests that 6-fluoro-4-oxochroman-8-carbonitrile may also possess similar antimicrobial properties.
Anticancer Activity
The anticancer potential of chromanone derivatives has been documented extensively. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as A-549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) . The ability of these compounds to induce apoptosis in cancer cells highlights their therapeutic potential.
Synthetic Methodologies
The synthesis of 6-fluoro-4-oxochroman-8-carbonitrile can be achieved through various chemical reactions, often involving metal-free conditions to enhance efficiency and reduce environmental impact.
Metal-Free Synthesis Techniques
Recent studies have focused on metal-free synthesis methods for producing chromanone derivatives. For example, the use of DMSO as a solvent in combination with specific oxidants has yielded high yields of desired products . Such methods are crucial for developing sustainable synthetic routes.
Biological Activities
The biological activities associated with 6-fluoro-4-oxochroman-8-carbonitrile extend beyond antimicrobial and anticancer effects. The compound may also exhibit:
Enzyme Inhibition
Compounds related to 6-fluoro-4-oxochroman-8-carbonitrile have been studied for their ability to inhibit various enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases . This positions the compound as a potential lead in drug discovery.
Antioxidant Properties
Chromone derivatives are known for their antioxidant activities, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Case Studies and Research Findings
Several case studies highlight the applications of 6-fluoro-4-oxochroman-8-carbonitrile:
Mechanism of Action
The mechanism by which 6-Fluoro-4-oxochroman-8-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-Fluoro-4-oxochroman-8-carbonitrile with analogs from two categories: fluorinated carbonitriles and halogenated heterocycles .
Fluorinated Carbonitriles
- 4-Fluoropyrrolidine-2-Carbonitrile ():
This compound, studied for radiopharmaceutical applications (e.g., ⁶⁸Ga labeling), shares the nitrile and fluorine functional groups but differs in core structure (pyrrolidine vs. chroman). The pyrrolidine ring confers conformational rigidity, while fluorine at position 4 enhances metabolic stability. Its use in PET imaging highlights the role of fluorinated carbonitriles in targeting biological systems . In contrast, the chroman core in 6-Fluoro-4-oxochroman-8-carbonitrile may offer distinct pharmacokinetic properties due to its aromatic oxygen atom and planar structure.
Halogenated Heterocycles
- 6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile (): A quinoline derivative with bromine, chlorine, fluorine, and nitrile groups. The quinoline core (nitrogen-containing) differs from chroman (oxygen-containing), leading to altered electronic properties and binding affinities. The nitrile at position 3 (vs. position 8 in chroman) could sterically hinder interactions with enzymatic active sites .
6-Bromo-4-hydroxycoumarin ():
A coumarin derivative with bromine and hydroxyl groups. The absence of a nitrile reduces hydrogen-bonding capacity, while the hydroxyl group increases polarity. Such structural differences underscore how substituent position and identity dictate reactivity and applications.
Data Table: Structural and Inferred Property Comparison
Research Findings and Mechanistic Insights
- Fluorine vs. This could influence interactions with cytochrome P450 enzymes or other biological targets .
- Nitrile Positioning: The nitrile at position 8 in chroman may occupy a spatially distinct region compared to position 3 in quinoline derivatives, affecting binding to hydrophobic pockets or catalytic sites.
- Core Structure Impact: Chroman’s oxygen atom may participate in hydrogen bonding, whereas quinoline’s nitrogen could engage in π-π stacking or metal coordination, suggesting divergent applications in drug design .
Biological Activity
Overview
6-Fluoro-4-oxochroman-8-carbonitrile is a synthetic compound belonging to the chromanone class, noted for its diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in its structure is believed to enhance its biological efficacy, making it a compound of interest in medicinal chemistry.
The compound has the following chemical characteristics:
- Chemical Formula : CHFNO
- CAS Number : 1260018-13-0
- Molecular Weight : 201.17 g/mol
The biological activity of 6-Fluoro-4-oxochroman-8-carbonitrile is mediated through its interaction with specific molecular targets. These interactions may influence various biochemical pathways, which are currently under investigation. The compound's unique structure allows it to participate in multiple chemical reactions, including oxidation and substitution, which can alter its biological profile significantly .
Antiviral Properties
Research indicates that compounds similar to 6-Fluoro-4-oxochroman-8-carbonitrile exhibit notable antiviral properties. For instance, studies have shown that modifications in the chromanone structure can lead to enhanced antiviral activity against specific viral strains.
Anticancer Effects
The compound has been investigated for its potential anticancer effects. The fluorine substitution is believed to augment its antiproliferative activity against various cancer cell lines. In particular, studies highlight that the presence of lipophilic substituents like fluorine can significantly enhance cytotoxic effects .
Enzyme Inhibition
One of the key therapeutic applications of 6-Fluoro-4-oxochroman-8-carbonitrile lies in its ability to inhibit specific enzymes. For example, it has shown promising results in inhibiting aldose reductase, an enzyme implicated in diabetic complications . This inhibition could provide a pathway for developing treatments for diabetes-related conditions.
Table 1: Summary of Biological Activities
Case Study: Aldose Reductase Inhibition
A study focusing on the synthesis of derivatives from 6-Fluoro-4-oxochroman-8-carbonitrile revealed that certain derivatives exhibited strong inhibition against aldose reductase. This suggests potential applications in treating diabetic complications by reducing sorbitol accumulation within cells .
Case Study: Anticancer Activity
In a comparative study, various derivatives of chromanones were tested for their anticancer properties. The presence of the fluorine atom in 6-Fluoro-4-oxochroman-8-carbonitrile was found to correlate with increased antiproliferative effects against breast cancer cell lines, indicating its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Fluoro-4-oxochroman-8-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves cyclization of fluorinated precursors (e.g., fluorophenylboronic acid derivatives) under reflux with catalysts like pyridine or acetic acid. Evidence from analogous chromene-carbonitrile compounds suggests optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance cyclization efficiency .
- Data-Driven Design : Use TLC or HPLC to monitor reaction progress. Yield optimization may require adjusting stoichiometry of the nitrile group donor (e.g., KCN or cyanogen bromide) .
Q. How can structural confirmation and purity of 6-Fluoro-4-oxochroman-8-carbonitrile be validated?
- Analytical Techniques :
- NMR : Analyze and spectra for characteristic peaks (e.g., fluorine coupling in -NMR) and carbonyl resonance at ~170–180 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using ESI-MS or GC-MS .
- XRD : For crystalline samples, compare with databases (e.g., Cambridge Structural Database) to validate stereochemistry .
Q. What are the stability considerations for 6-Fluoro-4-oxochroman-8-carbonitrile under varying storage conditions?
- Experimental Protocol :
- Conduct accelerated stability studies (40°C/75% RH) over 1–3 months.
- Monitor degradation via HPLC for byproducts like hydrolyzed ketones or nitrile-to-amide conversion .
- Store in inert atmospheres (argon) at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How does the fluorine substituent at position 6 influence electronic properties and reactivity in 6-Fluoro-4-oxochroman-8-carbonitrile?
- Mechanistic Insights :
- DFT Calculations : Use Gaussian or ORCA to model electron-withdrawing effects of fluorine on the chroman ring. Fluorine’s electronegativity increases electrophilicity at the 4-oxo group, enhancing nucleophilic attack susceptibility .
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 4-oxochroman-8-carbonitrile) in SNAr or Michael addition reactions .
Q. What advanced spectroscopic methods resolve contradictions in spectral data interpretation for this compound?
- Case Study :
- If -NMR shows unexpected splitting, use DEPT-135 or HSQC to distinguish overlapping signals from diastereomers or rotamers.
- For ambiguous MS/MS fragments, apply tandem MS with collision-induced dissociation (CID) to map fragmentation pathways .
Q. How can 6-Fluoro-4-oxochroman-8-carbonitrile be functionalized for applications in bioimaging or drug discovery?
- Synthetic Strategy :
- Introduce fluorescent tags (e.g., dansyl or BODIPY groups) via nucleophilic substitution at the 8-carbonitrile position .
- For medicinal chemistry, modify the 4-oxo group to generate prodrugs (e.g., ester or amide derivatives) with enhanced bioavailability .
Q. What computational models predict the environmental fate or toxicity of this compound?
- Protocol :
- Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms).
- Validate predictions with experimental microcosm studies analyzing hydrolysis/byproducts in simulated wastewater .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for 6-Fluoro-4-oxochroman-8-carbonitrile derivatives?
- Root-Cause Analysis :
- Compare assay conditions (e.g., cell lines, incubation time) across studies. Fluorinated compounds often show cell-type-dependent permeability due to logP variations .
- Re-evaluate purity thresholds: Impurities <95% (e.g., unreacted boronic acid) may skew IC50 values .
Q. What statistical methods reconcile conflicting results in structure-activity relationship (SAR) studies?
- Approach :
- Apply multivariate analysis (PCA or PLS regression) to identify hidden variables (e.g., steric effects vs. electronic contributions).
- Use bootstrapping to assess robustness of correlation coefficients between substituent properties and activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
